Tsushimycin

Lipopeptide antibiotic Structural differentiation Natural product chemistry

Tsushimycin is a naturally occurring cyclic lipopeptide antibiotic belonging to the calcium-dependent lipopeptide antibiotic (CDA) superfamily, originally isolated from Streptomyces sp. Z-237.

Molecular Formula C59H93N13O20
Molecular Weight 1304.464
CAS No. 11054-63-0
Cat. No. B611499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTsushimycin
CAS11054-63-0
SynonymsTsushimycin
Molecular FormulaC59H93N13O20
Molecular Weight1304.464
Structural Identifiers
SMILESO=C(O)C[C@H](NC(C/C=C\CCCCCCCC(C)C)=O)C(N[C@@H](C(C)NC([C@]1([H])CCCN1C([C@H](C(C)C)NC([C@@H](C(N)C)NC(CNC([C@H](CC(O)=O)NC(CNC([C@H](CC(O)=O)NC([C@H](C(C(O)=O)C)N2)=O)=O)=O)=O)=O)=O)=O)=O)C(N3CCCC[C@]3([H])C2=O)=O)=O
InChIInChI=1S/C59H93N13O20/c1-30(2)19-14-12-10-8-9-11-13-15-22-40(73)64-37(27-45(80)81)52(84)70-49-34(7)63-53(85)39-21-18-24-72(39)57(89)46(31(3)4)68-56(88)48(33(6)60)67-42(75)29-62-50(82)35(25-43(76)77)65-41(74)28-61-51(83)36(26-44(78)79)66-55(87)47(32(5)59(91)92)69-54(86)38-20-16-17-23-71(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H,61,83)(H,62,82)(H,63,85)(H,64,73)(H,65,74)(H,66,87)(H,67,75)(H,68,88)(H,69,86)(H,70,84)(H,76,77)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32?,33?,34?,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1
InChIKeyBYWOWQCRVFUOLF-AQZAFBPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tsushimycin (CAS 11054-63-0): Core Identity and Class Placement for Procurement Decision-Making


Tsushimycin is a naturally occurring cyclic lipopeptide antibiotic belonging to the calcium-dependent lipopeptide antibiotic (CDA) superfamily, originally isolated from Streptomyces sp. Z-237 [1]. It is structurally classified as a close analog of amphomycin, sharing a conserved cyclodecapeptide core, an exocyclic amino acid, and an N-terminal fatty acid chain [2]. Unlike other amphomycin-group members, tsushimycin features iso-tetradecenoic acid as its distinguishing lipid moiety—a structural fingerprint that underpins unique physicochemical and biological properties relative to its nearest in-class relatives [1][3].

Why Tsushimycin Cannot Be Assumed Interchangeable with Amphomycin, Friulimicin B, or Daptomycin


Although tsushimycin, amphomycin, and friulimicin B share a conserved Asp4-Asp6-Gly7 calcium-binding motif and a ten-residue macrocyclic core, their lipid tails diverge significantly: amphomycin carries anteiso-tridecenoyl, whereas tsushimycin and friulimicin B carry iso-tetradecenoyl chains [1]. This seemingly minor structural variation alters calcium-dependent dimerization geometry and, consequently, target engagement at the bacterial membrane [2]. Furthermore, tsushimycin is distinguished from daptomycin by its mechanism of action—inhibiting cell wall biosynthesis via C55-P (undecaprenyl phosphate) sequestration rather than causing membrane depolarization and ATP leakage [2][3]. These structural and mechanistic divergences mean that procurement choices among CDAs carry material consequences for antibacterial spectrum, selectivity against trypanosomes, and cytotoxicity profile, as quantified below.

Quantitative Comparative Evidence: Tsushimycin vs. Closest Analogs and Clinical Benchmarks


Fatty Acid Chain Identity: Tsushimycin vs. Amphomycin (Direct Compositional Comparison)

Tsushimycin contains iso-tetradecenoic acid (cis-3-isotetradecenoic acid) as its major lipid moiety, a fatty acid not found in any previously known antibiotic of the amphomycin-glumamycin group [1]. In parallel gas-liquid chromatography experiments, amphomycin was shown to carry anteiso-tridecenoic acid (cis-3-anteisotridecenoic acid) as its main fatty acid, confirming that tsushimycin possesses a chemically distinct hydrophobic anchor [2]. This difference is structural—not just compositional—as the branching pattern and chain length affect lipid packing and dimerization geometry [3].

Lipopeptide antibiotic Structural differentiation Natural product chemistry

Highest-Resolution Crystal Structure in the CDA Superfamily: Tsushimycin at 1.0 Å

Tsushimycin is the first and only member of the calcium-dependent lipopeptide antibiotic (CDA) superfamily to have its structure solved at atomic resolution (1.0 Å) [1]. The crystal structure—solved ab initio with 12 molecules and 1300 independent atoms in the asymmetric unit—reveals a saddle-like backbone conformation stabilized by an intramolecular Ca2+ ion within the peptide ring, and additional Ca2+ ions that bridge two tsushimycin molecules into dimers enclosing a binding cleft [1]. By contrast, structural information for amphomycin, friulimicin B, and laspartomycin remains limited to lower-resolution NMR models or homology models [2]. Daptomycin, while also crystallized, belongs to a different mechanistic class (membrane depolarizer).

Structural biology Calcium-dependent antibiotic X-ray crystallography

In Vitro Antitrypanosomal Activity: Tsushimycin vs. Suramin and In-Class Peptide Antibiotics

Tsushimycin exhibits moderate antitrypanosomal activity against the GUTat 3.1 strain of Trypanosoma brucei brucei, with an IC50 of 1,090 ng/mL, which is comparable to the clinical drug suramin (IC50 = 1,580 ng/mL) [1]. However, against the multidrug-resistant STIB900 strain, tsushimycin (IC50 = 2,490 ng/mL) is significantly less potent than suramin (IC50 = 52 ng/mL) [1]. Among the three peptide antibiotics tested in the same study, leucinostatin A was the most potent (IC50 = 7.8 ng/mL against GUTat 3.1), while alamethicin I showed intermediate activity (IC50 = 170 ng/mL) [1].

Antitrypanosomal Trypanosoma brucei Neglected tropical disease

In Vivo Antitrypanosomal Efficacy: Curative Potential in a Mouse Model of African Trypanosomiasis

In the T. b. brucei S427 mouse model, tsushimycin administered at 50.0 mg/kg i.p. four times daily cured 4 out of 4 infected mice, with a mean survival time exceeding 30 days (identical to the suramin positive control group at 1.0 mg/kg ×4) [1]. At this curative dose, tsushimycin matched the gold-standard efficacy of suramin but required a 50-fold higher dose [1]. By comparison, leucinostatin A (0.3 mg/kg ×4) and alamethicin I (3.0 mg/kg ×4) failed to cure any mice (0/4 each), with mean survival days of 5.5 and 15.0, respectively, versus untreated controls (MSD 4.4–5.5) [1].

In vivo efficacy Trypanosoma brucei Animal model

Cytotoxicity and Selectivity Profile: Tsushimycin vs. Suramin on Human MRC-5 Fibroblasts

Tsushimycin exhibits exceptionally low cytotoxicity against human MRC-5 lung fibroblasts, with an IC50 exceeding 100,000 ng/mL—the highest value reported among the compounds tested [1]. This yields a selectivity index (SI = IC50_MRC5 / IC50_GUTat3.1) of >91.7, which surpasses that of suramin (SI >63, MRC-5 IC50 >100,000 ng/mL) [1]. Leucinostatin A, despite its superior potency, shows markedly higher cytotoxicity (MRC-5 IC50 = 2,550 ng/mL; SI = 326.9) [1]. The extreme cytocompatibility of tsushimycin at concentrations far exceeding its antitrypanosomal IC50 suggests a wide in vitro therapeutic window.

Cytotoxicity Selectivity index Mammalian cell safety

Mechanistic Differentiation: Cell Wall Biosynthesis Inhibition (C55-P Targeting) vs. Membrane Depolarization

Tsushimycin belongs to the amphomycin/friulimicin mechanistic subclass of CDAs, which inhibit bacterial cell wall biosynthesis by forming a stoichiometric complex with undecaprenyl phosphate (C55-P), the essential lipid carrier for peptidoglycan and teichoic acid synthesis [1]. This mechanism is fundamentally distinct from that of daptomycin, which inserts into the bacterial cytoplasmic membrane in a calcium-dependent manner, causing rapid membrane depolarization and ATP leakage [2]. In an ATP-leakage assay on S. aureus, daptomycin at 100 μg/mL induced substantial ATP release, whereas the amphomycin-class analog MX-2401 produced no leakage at any tested concentration, confirming that C55-P-targeting CDAs do not function as membrane disruptors [2].

Mechanism of action Cell wall biosynthesis Lipopeptide antibiotics

Evidence-Backed Application Scenarios for Tsushimycin Procurement


Structural Biology and Computational Modeling of Calcium-Dependent Lipopeptide Antibiotics

Tsushimycin is the only CDA with an experimentally determined crystal structure at 1.0 Å resolution (PDB: 1W3M), providing an atomically precise template of the calcium-bound saddle conformation, the dimerization interface, and the lipid-tail binding cleft [1]. This makes it the reference compound for molecular dynamics simulations, homology modeling of related CDAs (amphomycin, friulimicin B, laspartomycin), and rational structure-based design of C55-P-targeting antibacterial agents [1]. Procurement of tsushimycin, rather than amphomycin or friulimicin B, is essential when experimental structural data are required to validate in silico predictions or to generate co-crystal structures with the C55-P target [1].

Antitrypanosomal Drug Discovery: In Vivo-Validated Positive Control for Animal Efficacy Studies

Tsushimycin is one of only two peptide antibiotics (alongside leucinostatin B) demonstrated to achieve 100% cure in a murine model of African trypanosomiasis (T. b. brucei S427), with 4/4 mice surviving beyond 30 days at a dose of 50 mg/kg ×4 i.p. [2]. Combined with its extremely low cytotoxicity against human MRC-5 fibroblasts (IC50 >100,000 ng/mL) and a selectivity index exceeding 91.7 [2], tsushimycin serves as a validated, low-toxicity positive control for in vivo antitrypanosomal screening campaigns, particularly when benchmarking novel compound classes against a peptide-based mechanism of action distinct from suramin or eflornithine [2].

Mechanistic Dissection of C55-P-Dependent Cell Wall Biosynthesis Inhibition

The C55-P-targeting mechanism of tsushimycin distinguishes it from membrane-active lipopeptides such as daptomycin [3]. Because C55-P sequestration blocks both peptidoglycan and wall teichoic acid biosynthesis without causing membrane lysis or ATP leakage [3], tsushimycin is the compound of choice for studies aimed at elucidating the downstream consequences of lipid carrier depletion—including accumulation of soluble peptidoglycan precursors, mislocalization of autolysins, and activation of cell envelope stress responses [3][4]. Substituting amphomycin or friulimicin B may yield qualitatively similar results, but tsushimycin's structural characterization at atomic resolution provides a unique advantage for correlating biochemical observations with defined molecular geometry [4].

Natural Product Chemistry and Biosynthetic Gene Cluster Analysis of the Amphomycin Family

Tsushimycin's unique iso-tetradecenoic acid lipid tail—not found in amphomycin (anteiso-tridecenoic acid) or other group members—makes it an essential reference standard for gas-chromatographic and mass-spectrometric fingerprinting of CDA natural products [5][6]. For researchers engaged in genome mining, heterologous expression, or metabolic engineering of CDA biosynthetic gene clusters, tsushimycin provides a chemically distinct comparator that facilitates the deconvolution of fatty acid tailoring enzyme specificity (e.g., acyl-ACP synthetases and dehydratases) [5]. Its procurement is warranted whenever differentiation of iso- vs. anteiso-branched lipid incorporation pathways is required [6].

Quote Request

Request a Quote for Tsushimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.